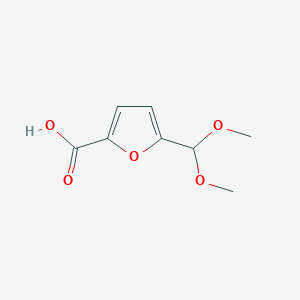

5-(Dimethoxymethyl)furan-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethoxymethyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-11-8(12-2)6-4-3-5(13-6)7(9)10/h3-4,8H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTSFOBTGFIXPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(O1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Dimethoxymethyl Furan 2 Carboxylic Acid

Biomass-Derived Precursor Pathways

The utilization of platform molecules derived from lignocellulosic biomass is a cornerstone of sustainable chemistry. mdpi.com HMF, DFF, and FDCA are pivotal intermediates that serve as starting points for a variety of value-added chemicals, including 5-(dimethoxymethyl)furan-2-carboxylic acid. mdpi.comresearchgate.net

5-Hydroxymethylfurfural (B1680220) (HMF) is a versatile platform chemical obtained from the dehydration of C6 sugars. mdpi.com Its two distinct functional groups—an aldehyde and a primary alcohol—allow for sequential and selective modifications to build more complex molecules.

One plausible pathway begins with the protection of the more reactive aldehyde group of HMF. By reacting HMF with methanol (B129727) under acidic conditions, 5-(hydroxymethyl)furan-2-carbaldehyde dimethyl acetal (B89532) can be formed. The subsequent step involves the selective oxidation of the primary alcohol group at the C5 position to a carboxylic acid, yielding the target compound.

Alternatively, a route involving the initial oxidation of HMF is well-documented. The oxidation of HMF can proceed through several intermediates depending on which functional group is oxidized first. mdpi.com Oxidation of the aldehyde group leads to 5-hydroxymethylfuran-2-carboxylic acid (HMFCA), while oxidation of the alcohol group produces 2,5-diformylfuran (DFF). mdpi.comrsc.org Further oxidation of either HMFCA or DFF can yield 5-formylfuran-2-carboxylic acid (FFCA). mdpi.com Starting from FFCA, the final step would be the selective formation of the dimethoxymethyl acetal at the C5-formyl group by reaction with methanol, which would yield this compound.

Table 1: Synthetic Route from HMF via FFCA Intermediate

| Step | Starting Material | Key Reagents/Catalysts | Product |

| 1 | 5-Hydroxymethylfurfural (HMF) | Oxidizing Agent (e.g., Pt, Ru, Au catalysts) | 5-Formylfuran-2-carboxylic acid (FFCA) |

| 2 | 5-Formylfuran-2-carboxylic acid (FFCA) | Methanol (CH₃OH), Acid Catalyst | This compound |

2,5-Furandiformaldehyde (DFF) is another key HMF derivative, produced by the selective oxidation of HMF's alcohol group. mdpi.comresearchgate.net As a symmetrical molecule with two aldehyde groups, the primary challenge in using DFF as a precursor is achieving selective monofunctionalization.

A synthetic strategy would involve the selective protection of one of the two aldehyde groups as a dimethoxymethyl acetal. This would yield 5-(dimethoxymethyl)furan-2-carbaldehyde. The remaining free aldehyde group can then be oxidized to a carboxylic acid using various established methods for aldehyde oxidation. This two-step process transforms the symmetrical DFF into the desired asymmetrically substituted furan (B31954) derivative. High yields for the conversion of DFF to its corresponding di-acid chloride have been reported, indicating the reactivity of its formyl groups. rsc.org

Table 2: Synthetic Route from 2,5-Furandiformaldehyde (DFF)

| Step | Starting Material | Key Reagents/Catalysts | Product |

| 1 | 2,5-Furandiformaldehyde (DFF) | Methanol (CH₃OH) (1 eq.), Acid Catalyst | 5-(Dimethoxymethyl)furan-2-carbaldehyde |

| 2 | 5-(Dimethoxymethyl)furan-2-carbaldehyde | Oxidizing Agent (e.g., Tollen's reagent, KMnO₄) | This compound |

Furan-2,5-dicarboxylic acid (FDCA) is a highly stable and important monomer, typically produced by the full oxidation of HMF. researchgate.netresearchgate.net Using FDCA as a starting point for this compound requires a reductive approach, which is often more challenging than oxidation.

The synthesis would likely start with an ester derivative of FDCA, such as dimethyl 2,5-furandicarboxylate, to improve solubility and moderate the reactivity of the carboxyl groups. The key step would be the selective partial reduction of one of the ester groups to an aldehyde, yielding methyl 5-formylfuran-2-carboxylate. This transformation is a significant challenge due to the difficulty in stopping the reduction at the aldehyde stage without further reduction to the alcohol. Once the mono-aldehyde is formed, the aldehyde group can be protected as a dimethoxymethyl acetal. A final hydrolysis step of the remaining ester group would yield the target carboxylic acid. This multi-step procedure represents a more complex but viable route from the fully oxidized FDCA platform chemical. arkat-usa.org

Targeted Functional Group Transformations

Beyond specific precursor pathways, the synthesis can be viewed from the perspective of creating the individual functional groups at the desired positions on the furan ring. This involves distinct strategies for forming the carboxylic acid and introducing the dimethoxymethyl acetal.

The formation of a carboxylic acid on a furan ring is a well-established transformation in organic synthesis. researchgate.net The furan ring itself can be considered a masked carboxyl group, as it can be oxidatively cleaved to yield carboxylic acids. organicreactions.orgosi.lv For creating this compound, the strategies would typically involve a pre-functionalized precursor.

Oxidation of an Aldehyde: The most direct method is the oxidation of a 2-formylfuran derivative, such as 5-(dimethoxymethyl)furan-2-carbaldehyde. This is a classic transformation that can be achieved with a wide range of oxidizing agents under mild conditions, which helps to preserve the sensitive acetal group.

Oxidation of a Primary Alcohol: If the precursor is 5-(dimethoxymethyl)furan-2-methanol, a two-step oxidation or a direct oxidation using stronger reagents can form the carboxylic acid.

Carboxylation via Organometallics: A powerful method for introducing a carboxyl group is through the reaction of an organometallic intermediate with carbon dioxide. For instance, a furan ring can be deprotonated at a specific position using a strong base like lithium diisopropylamide (LDA) to form a lithiated species. researchgate.netarkat-usa.org This intermediate can then react with CO₂ as an electrophile to form a lithium carboxylate, which upon acidic workup yields the carboxylic acid. researchgate.netarkat-usa.org This approach could be applied to a precursor like 2-(dimethoxymethyl)furan (B179074) to introduce the carboxylic acid at the 5-position, although regioselectivity could be a challenge.

The dimethoxymethyl group is an acetal, which serves as a protecting group for an aldehyde. Its introduction is a standard organic transformation.

The most common method involves reacting a furan derivative containing a formyl group, such as 5-formylfuran-2-carboxylic acid or its ester, with methanol in the presence of an acid catalyst. The reaction is reversible, and removal of water is typically required to drive the equilibrium towards the acetal product. Alternatively, reagents like trimethyl orthoformate can be used in conjunction with an acid catalyst to act as both the methanol source and a dehydrating agent. This method is often efficient for forming dimethyl acetals on various substrates, including furan-based aldehydes. The compound 2-(dimethoxymethyl)furan, also known as furfural (B47365) dimethyl acetal, is a known substance, confirming the stability of this functional group on the furan ring. nih.gov

Catalytic Approaches in the Synthesis of this compound

The synthesis of this compound, a derivative of biomass-derived platform chemicals, relies on precise catalytic strategies. The key transformation involves the selective oxidation of the hydroxymethyl group of a furanic precursor, such as 5-(dimethoxymethyl)furfural, to a carboxylic acid. This process requires catalysts that can achieve high selectivity and yield while preserving the dimethoxymethyl acetal group. Both homogeneous and heterogeneous catalytic systems have been explored for analogous transformations, offering distinct advantages and challenges.

Homogeneous Catalysis for Synthesis

Homogeneous catalysis offers a pathway for the synthesis of furanic carboxylic acids, often characterized by mild reaction conditions and high selectivity. These systems involve catalysts that are soluble in the reaction medium, allowing for excellent contact with the substrate.

Research into the oxidation of 5-hydroxymethylfurfural (HMF) and its derivatives has identified several effective homogeneous catalytic systems. Metal/bromide catalysts, such as those containing cobalt and manganese in acetic acid, have been utilized for the air-oxidation of HMF. google.com Ruthenium pincer complexes have also been reported for the direct homogeneous oxidation of furfural and HMF to their corresponding carboxylic acids, using alkaline water as the oxidant and producing hydrogen gas as a byproduct. exlibrisgroup.com In these reactions, the catalyst actively suppresses decomposition pathways, which is crucial for achieving high selectivity. exlibrisgroup.com

A significant development in this area is the use of metal-free catalytic systems. One such system employs sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF) with an oxygen balloon. nih.govsemanticscholar.org This simple and efficient method has been shown to convert HMF and its analogues into the corresponding carboxylic acids with high yields. nih.govsemanticscholar.org The synergistic role of the t-butoxide base and DMF is believed to initiate a radical process that facilitates the oxidation. nih.gov This approach avoids the use of expensive and potentially toxic heavy metals, aligning with the principles of green chemistry. semanticscholar.org

| Catalyst System | Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NaOtBu | 5-Hydroxymethylfurfural (HMF) | O2 | DMF | 45 | 6 | 80.85 | nih.gov |

| Ruthenium Pincer Complex | 5-Hydroxymethylfurfural (HMF) | Water (alkaline) | 1,4-Dioxane/Water | 150 | - | 95 | exlibrisgroup.com |

| Co/Mn/Br | 5-Hydroxymethylfurfural (HMF) | Air | Acetic Acid | 50-125 | - | - | google.com |

Heterogeneous Catalysis for Synthesis

Heterogeneous catalysis is highly advantageous for industrial applications due to the ease of catalyst separation from the product stream, catalyst reusability, and often enhanced stability. frontiersin.org For the synthesis of furanic carboxylic acids, supported noble metal catalysts are predominantly used.

A key strategy for selectively producing compounds like this compound involves protecting the reactive formyl group of a precursor like HMF via acetalization before the oxidation step. researchgate.nettue.nl This prevents undesired side reactions and degradation. researchgate.nettue.nl A hydroxyapatite-supported gold (Au) catalyst has demonstrated high efficiency in selectively oxidizing an HMF-acetal to the corresponding carboxylic acid acetal with a 94% yield under relatively mild conditions (373 K, 0.5 MPa O₂). researchgate.nettue.nl

Other noble metal catalysts, including those based on platinum (Pt), palladium (Pd), and ruthenium (Ru), have also been extensively studied for the aerobic oxidation of HMF. rsc.org For instance, a Pt/ZrO₂ catalyst has been shown to achieve a 97.3% yield of 2,5-furandicarboxylic acid (FDCA) from HMF in a base-free system, highlighting the potential for high efficiency without corrosive additives. frontiersin.org The strong interaction between the reactants and the catalyst support, along with uniform particle dispersion, is crucial for high yields. frontiersin.org Similarly, Pd/C catalysts have been investigated for related transformations in the synthesis of substituted furoic acids. researchgate.net The choice of support material can significantly influence the catalyst's activity and selectivity. rsc.org

| Catalyst System | Substrate | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Au/Hydroxyapatite | HMF-acetal | O2 | Water | 100 | 94 | researchgate.nettue.nl |

| Pt/ZrO₂ | 5-Hydroxymethylfurfural (HMF) | O2 | Water | 100 | 97.3 | frontiersin.org |

| Pt/C-O-Mg | 5-Hydroxymethylfurfural (HMF) | O2 | Water | 110 | 97 | frontiersin.org |

Solvent Effects and Reaction Medium Optimization

In many catalytic oxidation processes, water is used as a green and readily available solvent. frontiersin.org However, the solubility of certain furanic intermediates and the final acid product can be limited in aqueous media. rsc.org Furthermore, acidic conditions in water can promote undesirable side reactions like rehydration and the formation of humins, which are polymeric byproducts. jree.ir

Organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective media for these reactions. nih.govjree.ir For instance, the metal-free oxidation of HMF analogues proceeds efficiently in DMF. nih.gov DFT (density functional theory) studies have indicated that FDCA, a related diacid, exhibits ideal behavior in the presence of DMF and DMSO solvents. jree.ir The use of polar aprotic solvents can enhance the dehydration reactions needed to form the furan ring and may reduce the polymerization of intermediates. jree.ir

Role of 5 Dimethoxymethyl Furan 2 Carboxylic Acid As a Synthetic Intermediate

Precursor in the Synthesis of Furan-2,5-dicarboxylic Acid (FDCA) and its Esters

5-(Dimethoxymethyl)furan-2-carboxylic acid is a strategic precursor for the synthesis of Furan-2,5-dicarboxylic acid (FDCA), a cornerstone bio-based monomer for polymers like Polyethylene (B3416737) Furanoate (PEF). The conversion pathway involves two main steps:

Hydrolysis of the Acetal (B89532): The dimethoxymethyl group is hydrolyzed, typically under aqueous acidic conditions, to yield 5-formylfuran-2-carboxylic acid (FFCA). This step effectively deprotects the aldehyde function.

Oxidation: The resulting FFCA is then oxidized to FDCA. This oxidation can be achieved using various catalytic systems, often involving air or oxygen as the oxidant over metal catalysts. researchgate.netresearchgate.net

This stepwise approach, utilizing the protected intermediate, offers advantages in controlling the reaction and minimizing the formation of impurities that can arise from the direct oxidation of more common precursors like 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comresearchgate.net The synthesis of FDCA from HMF can proceed through FFCA as an intermediate, highlighting the relevance of precursors like this compound which lead to this key intermediate. researchgate.netmdpi.com

| Intermediate | Precursor | Product | Key Transformation |

| 5-Formylfuran-2-carboxylic acid (FFCA) | This compound | Furan-2,5-dicarboxylic acid (FDCA) | Hydrolysis followed by Oxidation |

| Furan-2,5-dicarboxylic acid (FDCA) | 5-Hydroxymethylfurfural (HMF) | Polyethylene Furanoate (PEF) | Oxidation and Polymerization |

| Furan-2,5-dicarboxylic acid (FDCA) | 2-Furoic Acid | Polyethylene Furanoate (PEF) | Carboxylation and Polymerization |

This table illustrates the position of FFCA, the deprotected form of this compound, in the broader context of FDCA synthesis.

Building Block for Advanced Furan-Based Monomers and Polymers

Beyond its role as an FDCA precursor, this compound's bifunctional nature makes it a direct building block for more complex monomers and polymers. The differential reactivity of the carboxylic acid and the protected aldehyde allows for sequential functionalization. For example, the carboxylic acid can be converted into esters or amides while the aldehyde remains protected. Subsequent deprotection of the aldehyde allows for further reactions, such as condensation or oxidation, to build novel polymer structures.

This strategy is particularly useful for creating polymers with specific functionalities. For instance, after converting the carboxylic acid to an ester, the deprotected aldehyde can be used in condensation polymerization with diamines to form poly(schiff base)s or be reduced to an alcohol to create novel polyester (B1180765) or polyurethane structures. This controlled, stepwise approach is critical for the synthesis of advanced materials where precise monomer structure is required. The ultimate products, such as FDCA-based polyesters, are considered greener substitutes for petroleum-derived plastics like PET. researchgate.net

Intermediate in the Production of Fuel Additives and Fine Chemicals

The derivatives of this compound are valuable in the synthesis of fine chemicals and potential fuel additives. After conversion to its deprotected form, FFCA, or its fully oxidized form, FDCA, a range of chemical transformations can be applied. researchgate.net

Esterification: FDCA can be esterified to produce dialkyl furandicarboxylates. Dimethyl furan-2,5-dicarboxylate, for example, has been investigated as a bio-based chemical and monomer.

Decarboxylation: Selective decarboxylation can lead to other functionalized furans.

Reduction: The carboxylic acid groups can be reduced to alcohols, yielding 2,5-bis(hydroxymethyl)furan (BHMF), another important monomer for polymers like polyesters and polyurethanes. mdpi.com

These transformations yield a variety of furanic compounds that are explored as solvents, plasticizers, and components in pharmaceutical synthesis.

Contributions to Complex Heterocyclic Synthesis

The furan (B31954) ring, coupled with two distinct functional groups, makes this compound a versatile platform for the synthesis of more complex heterocyclic systems. The carboxylic acid can be activated and reacted with various nucleophiles, while the aldehyde (after deprotection) can undergo condensation reactions.

For example:

Reaction of the carboxylic acid group with hydrazines can form acylhydrazides. Subsequent deprotection and reaction of the aldehyde with the same hydrazine (B178648) molecule can lead to the formation of fused ring systems like furo[2,3-d]pyridazinones.

Condensation of the deprotected aldehyde with active methylene (B1212753) compounds, followed by intramolecular reactions involving the carboxylic acid group, can be used to construct a variety of bicyclic lactones.

This controlled reactivity allows chemists to build complex molecular architectures centered on the bio-derived furan core, which is a common motif in pharmacologically active compounds and natural products. arkat-usa.orgresearchgate.net

Catalytic Studies in the Transformation of 5 Dimethoxymethyl Furan 2 Carboxylic Acid

Design and Development of Catalytic Systems

The development of effective catalysts is crucial for the selective and efficient conversion of furan (B31954) derivatives. Research has explored a range of catalytic systems, including those based on noble metals, non-noble metals, and metal-free organic molecules.

Noble Metal Catalysts

Noble metals such as gold (Au), platinum (Pt), and palladium (Pd) have been extensively investigated for the oxidation of furan derivatives. nih.govresearchgate.netsemanticscholar.org These metals, particularly when supported on various materials, exhibit high activity and selectivity in these transformations.

Gold-based catalysts have shown significant promise. For instance, in the oxidative esterification of 2,5-furandiformaldehyde (DFF) to Dimethyl Furan-2,5-dicarboxylate (FDMC), methyl 5-(dimethoxymethyl) furan-2-carboxylate (B1237412) (DMME) is a key intermediate. mdpi.compreprints.org The performance of gold catalysts is highly dependent on the support used. For example, Au supported on Mg3Al hydrotalcite (Au/Mg3Al-HT) demonstrated excellent activity, achieving 97.8% selectivity to FDMC at 99.9% conversion of DFF. mdpi.compreprints.org Other supports like La2O3 and ZnO also yielded good results, with DMME being a notable by-product. mdpi.compreprints.org The choice of support influences the electron state of the gold nanoparticles, which in turn affects the catalytic selectivity of the oxidative esterification process. sciprofiles.com

Platinum (Pt) and Palladium (Pd) catalysts are also effective for the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) and related compounds. nih.govsemanticscholar.orgrsc.org The activity of these catalysts can be influenced by factors such as the catalyst preparation method, which affects the metal particle size and the surface properties of the support. rsc.org The addition of promoters, like bismuth to platinum catalysts, has been shown to accelerate the reaction and prevent catalyst deactivation. rsc.org

The table below summarizes the performance of various noble metal catalysts in reactions involving intermediates related to 5-(dimethoxymethyl)furan-2-carboxylic acid.

| Catalyst | Support | Reactant | Main Product | Conversion (%) | Selectivity (%) | Reference |

| Au | Mg3Al-HT | DFF | FDMC | 99.9 | 97.8 | mdpi.com, preprints.org |

| Au | La2O3 | DFF | FDMC | 99 | 74.6 (Yield) | mdpi.com, preprints.org |

| Au | ZnO | DFF | FDMC | 99 | 83.8 (Yield) | mdpi.com, preprints.org |

| Pt | Activated Carbon | HMF | FDCA | >99 | >99 | rsc.org |

Non-Noble Metal Catalysts

The high cost and limited availability of noble metals have driven research into more abundant and cost-effective non-noble metal catalysts. nih.gov Catalysts based on manganese (Mn), cobalt (Co), and iron (Fe) have emerged as viable alternatives. nih.govnih.govmdpi.com

Manganese oxides (MnO2) have demonstrated high efficacy in the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), a reaction pathway that can involve furan intermediates with protected aldehyde groups. nih.govresearchgate.net The catalytic activity of MnO2 is strongly linked to its crystal structure and redox properties. nih.gov Similarly, mixed oxides of copper-manganese (B8546573) and cobalt-iron have been shown to be active for all steps of the reaction cascade from HMF to FDCA. mdpi.com The composition of these mixed oxide catalysts significantly affects the conversion and selectivity of the reaction. mdpi.com

Cobalt-based metal-organic frameworks (MOFs) have also been explored for the selective oxidation of HMF. nih.gov These materials can be designed to have specific acid-base properties, which are crucial for controlling the reaction pathway and preventing the formation of undesired by-products. nih.gov

| Catalyst | Reactant | Main Product | Conversion (%) | Yield (%) | Reference |

| ε-MnO2 | HMF | FDCA | 100 | 74 | nih.gov |

| Co-Fe mixed oxides | HMF | FDCA | - | - | mdpi.com |

| Cu-Mn mixed oxides | HMF | FDCA | - | - | mdpi.com |

| Cobalt-based MOF | HMF | HMFCA | 99 | 95 | nih.gov |

Metal-Free Organic Catalysts

In a move towards even more sustainable catalytic systems, metal-free organic catalysts have been developed. A notable example is the use of sodium tert-butoxide (NaOtBu) in N,N-dimethylformamide (DMF) with an oxygen atmosphere. nih.govresearchgate.netsemanticscholar.org This simple system has been shown to efficiently convert HMF and its analogues to the corresponding carboxylic acids. nih.govresearchgate.netsemanticscholar.org For example, HMF was converted to FDCA with a yield of 80.85%. nih.govsemanticscholar.org The reaction is believed to proceed through a radical process initiated by the synergistic action of the tert-butoxide base and DMF. nih.gov This approach avoids the use of toxic and expensive metals, aligning with the principles of green chemistry. nih.gov

Support Effects in Heterogeneous Catalysis

Influence of Acid-Base Properties of Supports

The acid-base properties of the support are particularly important in the transformation of furan compounds. mdpi.compreprints.org Alkaline supports are often used as an alternative to alkaline additives, which can lead to the formation of salt by-products and increase separation costs. preprints.org The basicity of the support can promote the desired reaction pathways and prevent catalyst deactivation. For instance, in the gold-catalyzed oxidative esterification of DFF, basic supports were found to be crucial. mdpi.compreprints.org

A study comparing various oxide supports for gold catalysts found that medium and strong basic sites on the support were beneficial for the absorption of intermediate species and facilitated the oxidative esterification of aldehyde groups. sciprofiles.comresearchgate.net In contrast, neutral or acidic supports tended to promote acetal (B89532) formation. researchgate.net For example, Au supported on hydrotalcite (Au/Mg3Al-HT), a basic support, showed superior performance compared to Au on acidic or neutral supports like SiO2, TiO2, and Al2O3. mdpi.compreprints.org The basicity of the support not only influences the reaction mechanism but can also affect the electronic state of the supported metal nanoparticles, thereby enhancing selectivity. sciprofiles.com

The table below illustrates the effect of different supports on the product distribution in the Au-catalyzed oxidation of DFF.

| Support | Support Type | Main Product(s) | Selectivity (%) | Reference |

| Mg3Al-HT | Basic | FDMC | 97.8 | mdpi.com, preprints.org |

| La2O3 | Basic | FDMC, DMME | 74.6 (FDMC Yield) | mdpi.com, preprints.org |

| ZnO | Basic | FDMC, DMME | 83.8 (FDMC Yield) | mdpi.com, preprints.org |

| SiO2 | Acidic/Neutral | BDM, FFDM | 80 (BDM), 20 (FFDM) | mdpi.com, preprints.org |

| Al2O3 | Acidic/Neutral | BDM, FFDM | 80 (BDM), 20 (FFDM) | mdpi.com, preprints.org |

Role of Catalyst Morphology and Surface Chemistry

The morphology and surface chemistry of the catalyst support can have a profound impact on the dispersion of the active metal, the interaction between the metal and the support, and ultimately, the catalytic activity. The shape of the support material can expose different crystal facets, which may have different chemical properties and reactivity.

For example, in the selective oxidation of HMF to FDCA using Au/CeO2 catalysts, the morphology of the ceria (CeO2) support was found to be a critical factor. rsc.org Ceria nanorods, cubes, and octahedra were used as supports, and the Au/CeO2-rod catalyst exhibited significantly higher activity than the others. rsc.org The turnover frequency (TOF) for the rod-supported catalyst was approximately 7 times higher than that for the cube-supported catalyst and 32 times higher than that for the octahedron-supported catalyst. rsc.org This difference in activity was attributed to the higher concentration of oxygen vacancies on the surface of the ceria nanorods. These vacancies influenced the size and valence state of the gold nanoparticles and created more interfacial Lewis acidic sites, which, in synergy with a homogeneous base and the gold particles, promoted the oxidation reaction. rsc.org

Reaction Kinetic and Mechanistic Investigations

Experimental Kinetic Studies

While specific kinetic data for the catalytic transformation of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar furan derivatives, such as 5-hydroxymethylfurfural (HMF) and 5-methylfurfural (B50972) (MF). The experimental approaches to studying the kinetics of these transformations typically involve monitoring the concentration of reactants, intermediates, and products over time under various reaction conditions.

Methodology for Kinetic Data Acquisition:

Batch Reactor Studies: Most kinetic experiments are conducted in batch reactors where temperature, pressure, and catalyst loading can be precisely controlled. Samples are withdrawn at regular intervals and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of various species.

In-situ Monitoring: Advanced techniques such as in-situ infrared (IR) spectroscopy can provide real-time information on the evolution of functional groups, offering a deeper understanding of the reaction progress without the need for sampling.

Kinetic Modeling: The data obtained from these experiments are then fitted to kinetic models to determine reaction rate constants, reaction orders, and activation energies. For the oxidation of furan derivatives, fractional kinetic models have been successfully applied. For instance, in the oxidation of 5-methylfurfural to 2,5-furandicarboxylic acid (FDCA), a fractional kinetic model based on a free-radical chain reaction mechanism was developed to describe the process. researchgate.net A similar approach could be adopted for this compound, considering the potential for radical-mediated oxidation pathways.

A proposed simplified reaction network for the catalytic oxidation of this compound, based on analogous furan oxidations, is presented below. researchgate.net

Table 1: Proposed Reaction Pathways and Intermediates in the Catalytic Oxidation of this compound

| Reactant | Intermediate(s) | Final Product(s) |

| This compound | 5-Formylfuran-2-carboxylic acid (FFCA) | Furan-2,5-dicarboxylic acid (FDCA) |

| This compound | Ring-opened intermediates | Maleic acid, Succinic acid |

The initial step would likely involve the hydrolysis of the dimethoxymethyl group to an aldehyde, forming 5-formylfuran-2-carboxylic acid (FFCA). This intermediate would then be oxidized to furan-2,5-dicarboxylic acid (FDCA). The kinetics of each step would be influenced by factors such as the catalyst type, reaction temperature, and oxidant concentration.

Computational Chemistry and Theoretical Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate reaction mechanisms at a molecular level. rsc.org These theoretical studies can provide detailed information on reaction pathways, transition state structures, and energy barriers, complementing experimental findings.

Key Areas of Computational Investigation:

Adsorption and Activation: DFT calculations can model the adsorption of this compound onto the catalyst surface and elucidate how the catalyst activates specific bonds for reaction.

Reaction Pathways: By mapping the potential energy surface, computational models can identify the most energetically favorable reaction pathways. For furan derivatives, this includes investigating the mechanism of substituent group transformation as well as potential ring-opening reactions. rsc.orgaip.org

Catalyst-Substrate Interactions: Theoretical studies can provide insights into the electronic and steric interactions between the furanic substrate and the active sites of the catalyst, which are critical for understanding catalyst activity and selectivity.

In the context of this compound, computational studies would likely focus on the following:

Hydrolysis of the Acetal: The mechanism of the acid- or metal-catalyzed hydrolysis of the dimethoxymethyl group to form the corresponding aldehyde.

Oxidation of the Aldehyde: The stepwise oxidation of the formyl group to a carboxylic acid.

Furan Ring Stability and Opening: The investigation of potential furan ring-opening pathways under catalytic conditions, which can lead to the formation of undesired byproducts. Studies on furan hydrogenation and ring opening on metal surfaces like Pd(111) have shown that the furan ring can be opened, leading to various C4 and C5 compounds. rsc.org Similar pathways could be relevant in the catalytic transformation of this compound. The acid-catalyzed ring opening of furan in aqueous solution has been shown to proceed via protonation of the ring, followed by nucleophilic attack of water. acs.org

Identification and Control of Reaction Byproducts

Common Byproducts in Furan Transformations: Based on studies of related furan compounds, several classes of byproducts can be anticipated in the catalytic transformation of this compound:

Ring-Opened Products: The furan ring is susceptible to opening under certain catalytic conditions, leading to the formation of dicarboxylic acids such as maleic acid and succinic acid. researchgate.netacs.org The oxidation of furfural (B47365) with hydrogen peroxide, for example, can yield maleic acid. acs.orgnih.gov

Humins: Polymeric, furan-rich materials, often referred to as humins, are common byproducts in the acid-catalyzed conversion of carbohydrates and furanic compounds. These are typically insoluble and can lead to catalyst deactivation.

Decarboxylation Products: The carboxylic acid group can be lost through decarboxylation, particularly at higher temperatures, leading to the formation of furan. researchgate.net

Table 2: Potential Byproducts and Their Formation Pathways

| Byproduct Class | Example(s) | Likely Formation Pathway |

| Ring-Opened Products | Maleic Acid, Succinic Acid | Catalytic oxidation or acid-catalyzed hydrolysis of the furan ring. acs.org |

| Polymeric Materials | Humins | Acid-catalyzed condensation reactions of furanic intermediates. |

| Decarboxylation Products | Furan | Thermal or catalytic removal of the -COOH group. researchgate.net |

| Over-oxidation Products | CO, CO₂ | Complete oxidation of the organic molecule. acs.org |

Strategies for Byproduct Control:

Catalyst Design: The choice of catalyst and support can significantly influence selectivity. For example, the use of specific metal catalysts can favor the oxidation of the substituent groups over the opening of the furan ring.

Optimization of Reaction Conditions: Careful control of reaction parameters such as temperature, pressure, pH, and reaction time can minimize the formation of undesired byproducts. For instance, lower temperatures may reduce the rate of humin formation and decarboxylation.

Solvent Effects: The choice of solvent can impact reaction pathways and selectivity. For example, in the oxidation of furfural, the solvent was found to influence the yield of maleic acid versus other oxidation products. acs.org

Analytical Methodologies for Research on 5 Dimethoxymethyl Furan 2 Carboxylic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of furan (B31954) derivatives, providing powerful tools for separating the target compound from reactants, byproducts, and impurities.

Due to the polarity and relatively low volatility of carboxylic acids, High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of 5-(Dimethoxymethyl)furan-2-carboxylic acid and its analogues. mdpi.com Reverse-phase HPLC, often utilizing a C18 column, is commonly employed for separation. mdpi.com The mobile phase typically consists of a gradient mixture of an aqueous buffer (such as potassium phosphate) and an organic solvent like acetonitrile (B52724). mdpi.com Quantification is reliably achieved using an ultraviolet (UV) detector, as the furan ring system exhibits strong absorbance.

Gas Chromatography (GC) is generally used for more volatile compounds. For the analysis of furan carboxylic acids like this compound, a derivatization step is necessary to increase volatility and thermal stability. A common approach is silylation, where active hydrogens (such as in the carboxylic acid group) are replaced with a trimethylsilyl (B98337) (TMS) group. nist.gov The resulting TMS ester is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

| Technique | Typical Column | Mobile Phase / Carrier Gas | Detection | Sample Preparation | Primary Application |

|---|---|---|---|---|---|

| HPLC | Reverse-Phase C18 | Acetonitrile / Aqueous Buffer Gradient | UV-Vis (e.g., 254 nm) | Dissolution in a suitable solvent | Quantification and purity assessment of the native compound |

| GC | Capillary column (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization (FID), Mass Spectrometry (MS) | Derivatization (e.g., silylation) required | Analysis of volatile derivatives; impurity profiling |

Beyond analytical chromatography, advanced separation methods are critical for isolating this compound in high purity for further studies or as a final product. Preparative column chromatography is a standard laboratory-scale technique, using stationary phases like silica (B1680970) gel, reverse-phase silica (RP-18), or size-exclusion gels like Sephadex. nih.gov

For challenging separations, particularly with structurally similar impurities, a strategy involving chemical derivatization can be effective. For instance, a mixture of furan carboxylic acids can be esterified. google.com The resulting esters often have different physical properties, such as boiling points and solubilities, which allows for their separation by methods like fractional distillation or recrystallization. google.com After separation, the purified ester of this compound can be hydrolyzed back to the parent carboxylic acid. This multi-step approach is particularly useful for removing impurities that are difficult to separate from the final acid product directly. google.com

Spectroscopic Techniques for Structural Elucidation (Focus on Methodology)

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Each technique provides unique information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR experiments are routinely performed.

For this compound, the ¹H NMR spectrum would provide key information. The two protons on the furan ring are expected to appear as doublets due to coupling with each other. The protons of the two methoxy (B1213986) groups in the dimethoxymethyl moiety would yield a singlet, while the single proton on the acetal (B89532) carbon would also be a singlet. The acidic proton of the carboxyl group typically appears as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the furan ring, the acetal carbon, and the methoxy carbons. For more complex structural assignments, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate proton signals with their directly attached carbon atoms. rsc.org

| Proton Environment | Expected ¹H NMR Signal | Carbon Environment | Expected ¹³C NMR Signal |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Broad Singlet | Carbonyl (-C OOH) | Present (low field) |

| Furan Ring (-CH=CH-) | Two Doublets | Furan Ring (sp²) | Multiple signals |

| Acetal (-CH(OCH₃)₂) | Singlet | Acetal (C H(OCH₃)₂) | Present |

| Methoxy (-OCH₃) | Singlet | Methoxy (-OC H₃) | Present (high field) |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula of this compound. mdpi.com

In the context of reaction monitoring, MS, particularly when coupled with a chromatographic inlet like GC or LC, is exceptionally useful. By taking small aliquots from a reaction mixture over time, LC-MS analysis can track the disappearance of reactant signals and the appearance of the product signal corresponding to the mass-to-charge ratio (m/z) of this compound (e.g., as the [M+H]⁺ or [M-H]⁻ ion). This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading. Furthermore, this method can identify reaction intermediates and byproducts by their unique molecular masses, providing crucial insights into the reaction pathway.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.netresearchgate.net For this compound, the IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching vibrations, and the characteristic C=C stretching of the furan ring. researchgate.net

Raman spectroscopy offers complementary information and is particularly useful for monitoring reactions in aqueous media. acs.org In mechanistic studies, in situ Raman spectroscopy can be used to follow a chemical transformation in real time. acs.org For example, in the synthesis of this compound, one could monitor the disappearance of vibrational bands associated with a reactant's functional group and the simultaneous appearance of bands characteristic of the product. This approach provides direct evidence for the formation of intermediates and helps elucidate the reaction mechanism without the need for sample isolation. acs.org

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~2500-3300 (broad) | IR |

| C=O Stretch | Carboxylic Acid | ~1700-1725 | IR, Raman |

| C=C Stretch | Furan Ring | ~1500-1600 | IR, Raman researchgate.net |

| C-O Stretch | Furan Ring, Acetal, Carboxylic Acid | ~1000-1300 | IR |

Advanced Characterization Techniques for Reaction Monitoring

The synthesis and subsequent conversion of this compound involve multi-step chemical transformations where precise control over reaction parameters is crucial for maximizing yield and purity. Advanced characterization techniques, particularly those that allow for real-time, in-situ monitoring, are invaluable tools for understanding reaction kinetics, identifying intermediates, and optimizing process conditions. These Process Analytical Technologies (PAT) provide a continuous stream of data, offering a significant advantage over traditional offline methods that rely on discrete sampling and analysis. mt.comresearchgate.net

In-situ Spectroscopy for Real-Time Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for monitoring the progress of chemical reactions in real-time. researchgate.net By immersing a probe directly into the reaction vessel, these techniques can track changes in the concentration of reactants, intermediates, and products by observing their characteristic vibrational frequencies.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

In-situ ATR-FTIR spectroscopy is particularly well-suited for monitoring reactions in solution. An ATR probe, typically made of a high-refractive-index crystal like diamond or silicon, is submerged in the reaction mixture. The infrared beam travels through the crystal and penetrates a short distance into the surrounding solution, allowing for the acquisition of the IR spectrum of the components in the immediate vicinity of the probe. mdpi.comrsc.org

For reactions involving this compound, ATR-FTIR can be used to monitor key functional group transformations. For instance, in the synthesis of this compound from 5-(dimethoxymethyl)furan-2-carbaldehyde via oxidation, the disappearance of the aldehyde C-H stretch (around 2730-2830 cm⁻¹) and the appearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) can be tracked over time. The carbonyl (C=O) stretching frequency also shifts from the aldehyde (around 1680-1700 cm⁻¹) to the carboxylic acid (around 1700-1725 cm⁻¹).

A hypothetical reaction progress monitored by in-situ ATR-FTIR is illustrated in the table below, showing the change in absorbance of characteristic peaks over time.

| Time (minutes) | Aldehyde C-H Peak Absorbance (normalized) | Carboxylic Acid O-H Peak Absorbance (normalized) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.05 | 0.95 |

| 50 | 0.00 | 1.00 |

This is an interactive data table based on hypothetical data for illustrative purposes.

Raman Spectroscopy

Raman spectroscopy offers several advantages for reaction monitoring, including its low interference from water, making it ideal for aqueous reaction systems. It provides complementary information to FTIR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of furan derivatives, the C=C stretching vibrations of the furan ring (typically around 1500-1600 cm⁻¹) and the C-O-C symmetric stretch can be monitored. rsc.orgpnnl.gov For instance, during the synthesis of this compound, changes in the substitution pattern on the furan ring would lead to shifts in the Raman bands, allowing for the tracking of the reaction progress.

Chromatographic and Other Advanced Techniques

Beyond spectroscopy, other advanced analytical methods are employed to gain detailed insights into reaction kinetics and product distribution.

Online High-Performance Liquid Chromatography (HPLC)

Online HPLC systems can be coupled directly to a reactor to provide real-time quantitative analysis of the reaction mixture. nih.gov Small aliquots of the reaction solution are automatically sampled, diluted, and injected into the HPLC system at predefined intervals. This technique is particularly valuable for complex reactions where multiple intermediates and byproducts may be present. For the synthesis or conversion of this compound, a reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase gradient of water and a polar organic solvent like methanol (B129727) or acetonitrile can be employed to separate and quantify the starting materials, intermediates, and the final product. rsc.orgnih.gov

The data obtained from online HPLC can be used to generate concentration profiles for each species over time, which is essential for detailed kinetic modeling.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy provides highly detailed structural information about the species present in a reaction mixture over time. acs.org By placing a flow tube or a specialized NMR tube within the NMR spectrometer and circulating the reaction mixture, real-time spectra can be acquired. This technique is exceptionally powerful for elucidating reaction mechanisms, as it allows for the unambiguous identification of transient intermediates. For reactions involving this compound, ¹H and ¹³C NMR would be particularly informative. For example, the chemical shifts of the methoxy protons and the acetal proton of the dimethoxymethyl group, as well as the protons and carbons of the furan ring, would change predictably as the reaction progresses. acs.orgresearchgate.net

The table below presents hypothetical ¹H NMR chemical shift data that could be used to monitor the conversion of a precursor to this compound.

| Compound | Furan Ring Proton H3 (ppm) | Furan Ring Proton H4 (ppm) | Acetal Proton (ppm) | Methoxy Protons (ppm) |

| Precursor | 7.20 | 6.50 | 5.50 | 3.30 |

| Intermediate | 7.15 | 6.45 | 5.48 | 3.28 |

| Product | 7.10 | 6.40 | 5.45 | 3.25 |

This is an interactive data table based on hypothetical data for illustrative purposes.

The integration of these advanced characterization techniques into the research and development of this compound and its derivatives enables a more profound understanding of the underlying chemical processes, leading to the development of more efficient, robust, and scalable synthetic routes.

Future Research Perspectives and Emerging Applications

Novel Sustainable Synthesis Routes

A key area of ongoing research is the creation of efficient and environmentally friendly methods for synthesizing 5-(dimethoxymethyl)furan-2-carboxylic acid. Current synthetic pathways often rely on harsh chemicals and produce substantial waste. Future research aims to overcome these challenges by exploring innovative catalytic systems and reaction conditions. researchgate.net

One promising strategy is the direct acetalization of 5-formylfuran-2-carboxylic acid (FFCA) using heterogeneous catalysts. Researchers are investigating solid acid catalysts, such as zeolites and ion-exchange resins, to facilitate the reaction with methanol (B129727) under milder conditions. These catalysts are advantageous due to their ease of separation and potential for reuse, which contributes to a more sustainable process.

Additionally, the use of biomass-derived solvents is being explored to improve the environmental footprint of the synthesis. For instance, employing dimethyl carbonate as both a reagent and a solvent with a suitable catalyst could provide a less toxic, phosgene-free alternative to conventional methods.

Table 1: Comparison of Catalytic Systems for Sustainable Synthesis

| Catalyst Type | Reactants | Key Advantages |

|---|---|---|

| Zeolites | FFCA, Methanol | High selectivity, reusability, mild reaction conditions |

| Ion-exchange resins | FFCA, Methanol | Easy product separation, reduced corrosion |

Integration into Biorefinery Concepts

The incorporation of this compound into current and future biorefinery models is essential for advancing a circular bioeconomy. wisconsin.edu As a stable derivative of FFCA, it can act as a crucial intermediate in the valorization of lignocellulosic biomass. researchgate.netmdpi.com FFCA is typically produced through the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from C6 sugars. mdpi.comresearchgate.net

Exploration of Advanced Material Science Applications

The distinct molecular structure of this compound makes it a valuable monomer for synthesizing novel bio-based polymers. mdpi.com The presence of both a carboxylic acid and a protected aldehyde group allows for its use in producing polyesters, polyamides, and other condensation polymers.

Research is currently focused on polymerizing this compound with various bio-based diols and diamines to create fully renewable polymers. These furan-based polymers are being explored as potential substitutes for petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). acs.orgmdpi.com The furan (B31954) ring is anticipated to provide unique properties to these polymers, such as improved thermal stability, gas barrier characteristics, and mechanical strength. wikipedia.orgresearchgate.net For example, the polycondensation of a derivative of this compound with ethylene (B1197577) glycol could result in a furan-based polyester (B1180765) with properties comparable or superior to PET. nih.gov

Table 2: Potential Furan-Based Polymers and Their Properties

| Polymer Type | Potential Co-monomers | Anticipated Properties |

|---|---|---|

| Polyesters | Ethylene glycol, 1,4-butanediol | High thermal stability, good gas barrier properties |

Theoretical and Computational Advances in Mechanistic Understanding

To accelerate the development of efficient synthetic routes and predict the properties of new materials, theoretical and computational studies are increasingly vital. researchgate.net Methods such as Density Functional Theory (DFT) are being used to gain a deeper understanding of the reaction mechanisms in the synthesis and polymerization of this compound. researchgate.netjree.ir

These computational models aid in the rational design of catalysts by clarifying the energetics of different reaction pathways and identifying key intermediates. researchgate.net For example, DFT can be used to screen potential catalysts for the acetalization of FFCA, predicting their activity and selectivity before experimental work begins.

In materials science, computational simulations can forecast the physical and chemical properties of polymers derived from this compound. Molecular dynamics simulations offer insights into the chain conformation, packing, and mechanical properties of these novel bio-based materials, guiding experimental research toward the most promising options. This synergy between computational and experimental approaches is crucial for realizing the full potential of this versatile furanic compound.

Q & A

Q. What are the recommended synthetic routes for 5-(Dimethoxymethyl)furan-2-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification of furan-2-carboxylic acid derivatives. For analogs like 5-(methoxycarbonyl)furan-2-carboxylic acid, hydrolysis and esterification under acidic/basic conditions are common . Optimization strategies include:

- Adjusting molar ratios of reactants (e.g., 1:1.2 for nucleophilic reagents).

- Temperature control (e.g., 60–80°C for esterification to avoid side reactions).

- Catalytic systems (e.g., K₂CO₃ for deprotonation in substitution reactions) .

Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity .

Q. How can the molecular structure of this compound be characterized experimentally?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., dimethoxy methyl at C5, carboxylic acid at C2).

- Mass spectrometry (HRMS) : Verify molecular weight (calculated for C₈H₁₀O₅: 186.18 g/mol).

- X-ray crystallography : For analogs like 5-(4-nitrophenyl)furan-2-carboxylic acid, SC-XRD resolves bond angles and dihedral angles .

Advanced Research Questions

Q. What reaction mechanisms govern the decarboxylation or oxidation of this compound?

- Methodological Answer :

- Decarboxylation : Under acidic conditions (e.g., H₂SO₄), the carboxylic acid group releases CO₂, forming 5-(dimethoxymethyl)furan. Kinetic studies for analogs show first-order dependence on acid concentration .

- Oxidation : With KMnO₄ or CrO₃, the furan ring undergoes electrophilic attack, potentially forming diketones or ring-opened products. Computational modeling (DFT) can predict reactive sites .

Q. How does the substituent pattern (dimethoxy methyl vs. nitro/chloro groups) influence biological activity in furan-2-carboxylic acid derivatives?

- Methodological Answer :

- Electron-withdrawing groups (e.g., nitro in 5-(4-nitrophenyl)furan-2-carboxylic acid) enhance antimicrobial activity by stabilizing reactive intermediates in enzyme interactions .

- Dimethoxy methyl groups may increase lipophilicity, improving cell membrane permeability. Compare via logP calculations (e.g., ClogP for dimethoxy derivative: ~1.2 vs. nitro analog: ~2.5) .

Q. What thermodynamic parameters govern the solubility of this compound in organic solvents?

- Methodological Answer :

- Use the van’t Hoff equation to calculate enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution. For nitrophenyl analogs in ethyl acetate, ΔH°sol ranges from +15 to +25 kJ/mol, indicating endothermic dissolution .

- Solubility correlates inversely with melting point (e.g., higher melting points reduce solubility at 298 K) .

Key Research Gaps and Recommendations

- Mechanistic Studies : Limited data exist on the enzymatic interactions of dimethoxy-substituted furans. Use surface plasmon resonance (SPR) to assess binding affinity with microbial targets .

- Computational Modeling : Apply DFT/MD simulations to predict reactivity in aqueous vs. nonpolar environments .

- Synthetic Scalability : Evaluate continuous-flow synthesis to improve yield (>80%) and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.